

(S)-1-N-Boc-3-cyanopiperidine CAS number and synonyms

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Compound of Interest

Compound Name: (S)-1-N-Boc-3-cyanopiperidine

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Technical Guide: (S)-1-N-Boc-3-cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Boc-3-cyanopiperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the presence of a synthetically versatile nitrile group and a protected amine, makes it a valuable building block for the synthesis of complex, biologically active molecules. The specific (S)-stereochemistry is crucial for achieving desired enantioselectivity in target drug candidates, which can lead to improved efficacy and reduced off-target effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(S)-1-N-Boc-3-cyanopiperidine**.

Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of **(S)-1-N-Boc-3-cyanopiperidine**.

Property	Value
CAS Number	915226-39-0
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂
Molecular Weight	210.27 g/mol [1]
IUPAC Name	tert-butyl (3S)-3-cyanopiperidine-1-carboxylate [1]
Synonyms	(S)-1-N-Boc-3-cyanopiperidine, (S)-3-Cyanopiperidine-1-carboxylic acid tert-butyl ester, tert-butyl (3S)-3-cyanopiperidine-1-carboxylate [1]
Appearance	Solid [1]
Boiling Point	325.3 °C at 760 mmHg [1]
Density	1.07 g/cm ³ [1]
InChI Key	UEFZTXGFHKPSFS-SECBINFHSA-N [1]

Spectroscopic Data

The following table presents typical spectroscopic data for **(S)-1-N-Boc-3-cyanopiperidine**, which is essential for its characterization.

Spectrum	Data
^1H NMR (CDCl_3)	δ (ppm): 3.84-3.35 (brs, 4H), 2.66 (m, 1H), 1.97 (brs, 1H), 1.77 (m, 2H), 1.49 (s, 9H). This spectrum is for the racemic mixture, but is expected to be identical for the (S)-enantiomer.
^{13}C NMR	While specific data for the (S)-enantiomer is not readily available in the provided search results, related structures show characteristic peaks for the Boc group (~28, 80 ppm), piperidine ring carbons (20-50 ppm), the nitrile carbon (~120 ppm), and the carbamate carbonyl (~155 ppm).
IR	Key stretches are expected around 2240 cm^{-1} ($\text{C}\equiv\text{N}$) and 1690 cm^{-1} ($\text{C}=\text{O}$ of Boc group).

Synthesis

The enantioselective synthesis of **(S)-1-N-Boc-3-cyanopiperidine** is a critical step to access its utility as a chiral building block. While a specific detailed protocol for the direct asymmetric synthesis of the title compound was not found in the provided search results, two primary strategies can be employed: chiral resolution of the racemic mixture or asymmetric synthesis from a prochiral precursor or a chiral starting material.

Experimental Protocol: Synthesis of Racemic N-Boc-3-cyanopiperidine

A general method for the preparation of the racemic compound involves the dehydration of the corresponding amide. This can serve as a precursor for chiral resolution.

Reaction: N-Boc-piperidine-3-carboxamide \rightarrow N-Boc-3-cyanopiperidine

Procedure:

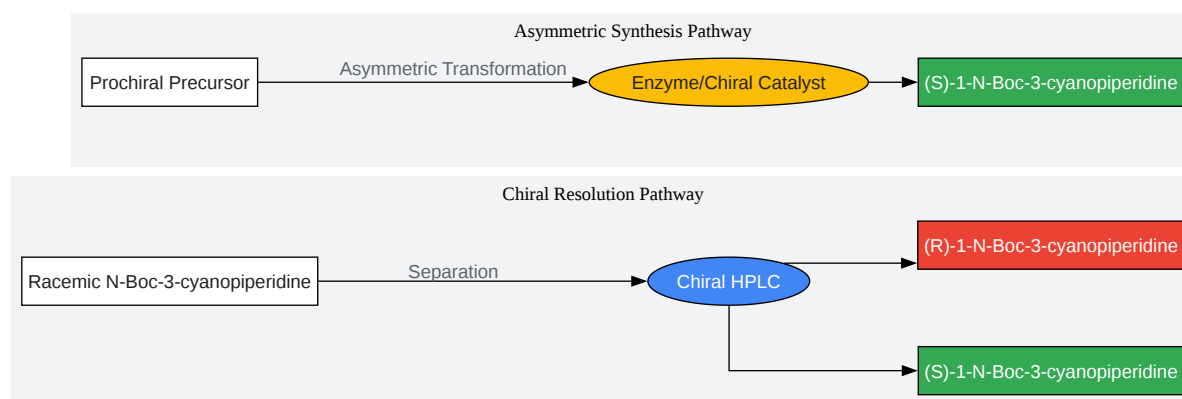
- To a solution of tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 g, 4.0 mmol) in anhydrous dichloromethane (20 mL), add triethylamine (3.1 g, 31.0 mmol).

- Slowly add trifluoroacetic anhydride (4.1 g, 20.0 mmol) dropwise to the mixture.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Upon completion, partition the mixture between dichloromethane (50 mL) and water (50 mL).
- Wash the organic layer with a saturated sodium bicarbonate solution (100 mL).
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Strategies for Enantioselective Synthesis

Given the lack of a direct protocol for the enantioselective synthesis of **(S)-1-N-Boc-3-cyanopiperidine**, a plausible approach would be the stereoselective reduction of a suitable precursor. The synthesis of the related chiral alcohol, (S)-1-Boc-3-hydroxypiperidine, is well-documented and often employs enzymatic reduction of N-Boc-3-piperidone.^{[1][2]} A similar enzymatic approach or the use of chiral catalysts could potentially be adapted for the synthesis of the cyano-analogue.

Another viable route is the chiral resolution of racemic N-Boc-3-cyanopiperidine using techniques such as chiral chromatography.^{[3][4]}



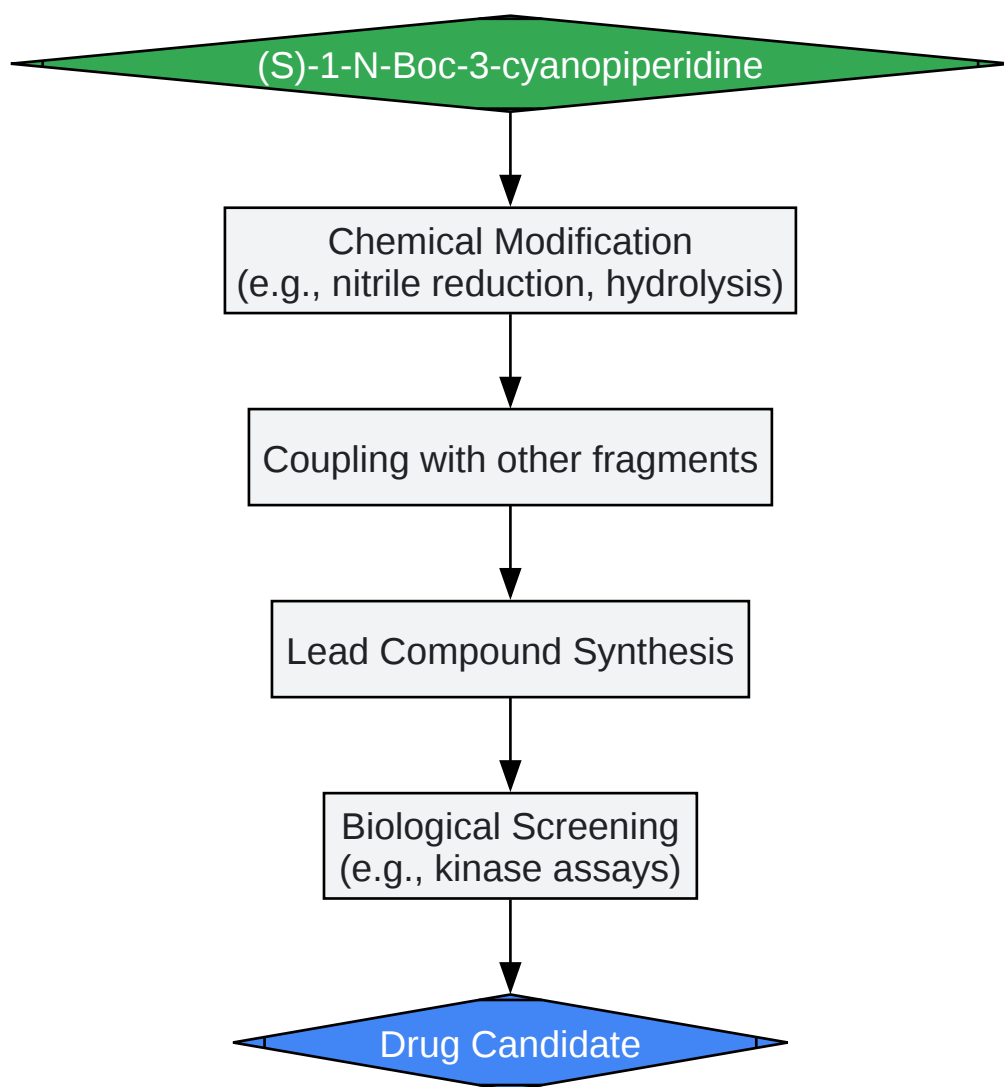
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Caption: Potential synthetic routes to **(S)-1-N-Boc-3-cyanopiperidine**.

Applications in Drug Discovery

(S)-1-N-Boc-3-cyanopiperidine is primarily utilized as a chiral intermediate in the synthesis of pharmaceutical compounds. The piperidine moiety is a common scaffold in many biologically active molecules.^[5] The nitrile group can be readily converted to other functional groups such as amines, carboxylic acids, or tetrazoles, providing a handle for further molecular elaboration.

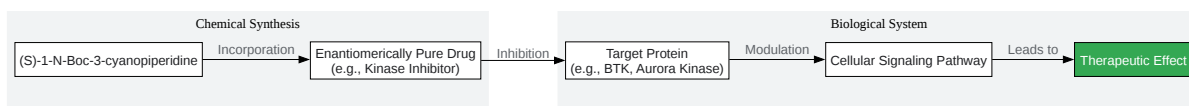
While **(S)-1-N-Boc-3-cyanopiperidine** itself is not reported to have direct biological activity on specific signaling pathways, its structural analogues are key components of potent drugs. For instance, the closely related (S)-1-Boc-3-hydroxypiperidine is a crucial intermediate in the synthesis of Ibrutinib, an inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain cancers. The racemic form, N-Boc-3-cyanopiperidine, is used to prepare inhibitors of aurora kinases.^[6] This highlights the importance of the chiral piperidine core in designing targeted therapies.



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Caption: Role of **(S)-1-N-Boc-3-cyanopiperidine** in a drug discovery workflow.

The logical relationship in drug development often involves the use of chiral building blocks to access specific enantiomers of a final drug molecule, which may target a particular signaling pathway.



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Caption: The role of chiral intermediates in targeted drug therapy.

Conclusion

(S)-1-N-Boc-3-cyanopiperidine is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its utility lies in the ability to introduce a stereochemically defined piperidine core functionalized with a readily transformable nitrile group. While direct biological activity has not been reported, its importance as a key intermediate in the synthesis of targeted therapies, such as kinase inhibitors, is well-established through its structural analogues. The development of efficient enantioselective synthetic routes to this compound remains a key area of interest for process chemists and medicinal chemists alike.

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